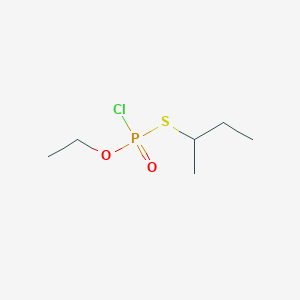

O-Ethyl S-sec-Butyl Thiophosphoryl Chloride

Description

Properties

CAS No. |

51748-05-1 |

|---|---|

Molecular Formula |

C6H14ClO2PS |

Molecular Weight |

216.67 g/mol |

IUPAC Name |

2-[chloro(ethoxy)phosphoryl]sulfanylbutane |

InChI |

InChI=1S/C6H14ClO2PS/c1-4-6(3)11-10(7,8)9-5-2/h6H,4-5H2,1-3H3 |

InChI Key |

FOMXNJDIEWJLCN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)SP(=O)(OCC)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Sulfenyl Intermediates

- Raw Materials: Di-sec-butyl disulfide, chlorinating agents such as chlorine gas or sulfuryl chloride, and organic solvents (e.g., toluene, 1,2-dichloroethane, dimethyl carbonate).

- Reaction Conditions: The chlorination reaction occurs at temperatures ranging from $$-10^\circ C$$ to $$10^\circ C$$, typically maintained in a tubular reactor for 1-5 minutes.

- Process: Continuous addition of chlorinating agent, di-sec-butyl disulfide, and solvent into the reactor results in the formation of a sulfenyl chloride intermediate.

Oxidation with Diethyl Chlorophosphite

- Reaction: The sulfenyl chloride intermediate is contacted with diethyl chlorophosphite, which is continuously fed into the reactor at a controlled flow rate.

- Conditions: Oxidation occurs at similar low temperatures ($$-10^\circ C$$ to $$10^\circ C$$) for 1-5 minutes, facilitating the formation of the thiophosphoryl chloride.

- Outcome: The process yields O-ethyl S-sec-butyl thiophosphoryl chloride with yields exceeding 93% and purity above 93%, often reaching 98.7% as verified by gas chromatography.

Process Parameters and Data Table

| Parameter | Range/Value | Description |

|---|---|---|

| Chlorinating agent | Chlorine or sulfuryl chloride | Reacts with disulfide to form sulfenyl chloride |

| Reaction temperature | $$-10^\circ C$$ to $$10^\circ C$$ | Maintains safety and product quality |

| Reaction time | 1-5 minutes | Ensures complete chlorination and oxidation |

| Feed rate of di-sec-butyl disulfide | 2.0 g/min | Controlled for optimal yield |

| Feed rate of diethyl chlorophosphite | 3.5 g/min | For oxidation step |

Alternative Methods and Variations

Batch Process (Historical Context)

Earlier methods involved batch reactions where phosphorus trichloride, sulfur monochloride, and polysulfides reacted at atmospheric pressure, often requiring high temperatures and prolonged reaction times, resulting in lower safety and control (US2547012A). These methods suffered from lower yields, higher impurity levels, and safety risks associated with high-pressure operations.

Solvent-Mediated Reactions

Some procedures utilize inert solvents like benzene or toluene to moderate reaction rates, especially during the initial chlorination or oxidation steps, improving selectivity and reducing side-products.

Use of Crude Reactants

Manufacturing approaches employ crude or technical-grade reactants, such as phosphorus pentasulfide, sulfur monochloride, and phosphorus trichloride, which simplifies raw material procurement but necessitates subsequent purification steps to meet high-purity standards.

Summary of Key Findings

| Aspect | Details | References |

|---|---|---|

| Yield | Over 93%, often reaching 96.8% | |

| Purity | Typically exceeds 93%, with some examples reaching 98.7% | |

| Reaction Time | Total reaction time approximately 6-8 minutes | |

| Temperature Range | $$-10^\circ C$$ to $$10^\circ C$$ | |

| Advantages | Continuous process, high yield, high purity, low energy consumption, enhanced safety |

Chemical Reactions Analysis

Types of Reactions

O-Ethyl S-sec-Butyl Thiophosphoryl Chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, nucleophiles, and oxidizing or reducing agents . The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various organophosphorus compounds with different functional groups .

Scientific Research Applications

O-Ethyl S-sec-Butyl Thiophosphoryl Chloride has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

Industry: It is used in the production of pesticides and other industrial chemicals.

Mechanism of Action

The mechanism of action of O-Ethyl S-sec-Butyl Thiophosphoryl Chloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions . Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Comparison with Similar Thiophosphoryl Chlorides and Related Compounds

Structural and Functional Differences

Thiophosphoryl chloride derivatives vary based on substituents attached to the phosphorus center. Below is a comparative analysis of key analogs:

Key Findings

Substituent Effects on Reactivity :

- The sec-butyl group in this compound introduces steric hindrance, reducing reaction rates with bulky nucleophiles compared to O,O-diethyl derivatives .

- O,O-Diethyl Thiophosphoryl Chloride exhibits faster reactivity in SN² reactions due to minimal steric effects, making it preferred for synthesizing small-molecule pharmaceuticals .

Applications :

- The target compound’s sec-butyl group enhances lipid solubility, improving its efficacy in pesticide formulations .

- In contrast, O,O-diethyl analogs are used in lubricant additives (e.g., AT-626 antioxidant) and broader industrial synthesis .

Safety and Handling :

- All thiophosphoryl chlorides release toxic gases (e.g., H₂S) upon hydrolysis, but O-Ethyl S-sec-Butyl derivatives require additional precautions due to their higher molecular weight and persistence in environmental matrices .

Synthetic Methods :

- Continuous synthesis of the target compound (e.g., tubular reactors with toluene solvent) improves yield and purity compared to batch methods for O,O-diethyl derivatives .

Contrast with Phosphonofluoridates

Compounds like sec-Butyl Methylphosphonofluoridate (CAS 352-52-3) differ fundamentally due to their P-F bonds and methylphosphonate cores. These are more toxic and regulated, often associated with nerve agents, whereas thiophosphoryl chlorides are primarily industrial intermediates .

Biological Activity

O-Ethyl S-sec-butyl thiophosphoryl chloride (C6H14ClO2PS) is an organophosphorus compound that has garnered attention due to its biological activity, particularly in relation to its neurotoxic effects and potential applications in agriculture and pest control. This article reviews the biological properties of this compound, focusing on its mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a thiophosphoryl group, which contributes to its biological activity. The compound's structure can be represented as follows:

- Chemical Formula : C6H14ClO2PS

- Molecular Weight : 210.67 g/mol

The primary mechanism of action for organophosphorus compounds like this compound involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine in the nervous system. Inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors, which can cause neurotoxicity.

Key Mechanisms:

- AChE Inhibition : The compound binds to the active site of AChE, preventing the hydrolysis of acetylcholine.

- Neurotoxic Effects : Prolonged exposure can lead to symptoms such as muscle spasms, respiratory failure, and potentially death.

Biological Activity and Toxicity

The biological activity of this compound has been studied in various contexts, particularly in relation to its toxicological profile.

Toxicity Data:

- Acute Toxicity : The compound exhibits significant acute toxicity in laboratory animals. For example, studies have shown that doses as low as 1 mg/kg can lead to severe neurological symptoms.

- Chronic Exposure : Long-term exposure may result in cumulative toxicity, affecting cognitive functions and motor skills.

Case Studies

Several case studies highlight the biological effects and mechanisms of this compound:

- Neurotoxicity in Rodents : A study evaluated the neurotoxic effects of various organophosphorus compounds, including this compound. Results indicated significant inhibition of AChE activity in brain tissues, correlating with behavioral changes such as increased anxiety and impaired motor coordination.

- Environmental Impact Assessment : Research assessing the environmental persistence and bioaccumulation potential of this compound showed that it can remain active in soil and aquatic environments, posing risks to non-target organisms.

- Agricultural Applications : As an insecticide, this compound has been tested for efficacy against common agricultural pests. Field trials demonstrated effective pest control with minimal application rates but raised concerns regarding potential non-target toxicity.

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 210.67 g/mol |

| Acute Toxicity (LD50) | 1 mg/kg (in rodents) |

| AChE Inhibition Rate | >80% inhibition at 10 μM |

| Environmental Half-Life | 30 days (soil) |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for O-Ethyl S-sec-Butyl Thiophosphoryl Chloride, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via thiophosphorylation reactions. For example, thiophosphoryl chloride reacts with alcohols or amines under controlled conditions. A documented method involves reacting pentaerythritol with thiophosphoryl chloride to form intermediates, followed by further reactions with diethylamine . Key characterization techniques include:

- Elemental analysis : To confirm stoichiometry.

- Spectroscopy : IR identifies functional groups (e.g., P=S bonds at ~600–700 cm⁻¹), while ¹H and ³¹P NMR resolve structural details (e.g., ethyl/sec-butyl substituents and phosphorus environments) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its reactivity with water (producing H₂S and HCl) and corrosivity, strict measures are required:

- Use inert atmospheres (e.g., nitrogen) during synthesis.

- Avoid contact with metals to prevent hydrogen gas formation.

- Employ fume hoods and corrosion-resistant equipment (e.g., glass-lined reactors) .

Q. How is this compound utilized in agrochemical research, particularly in pesticide development?

- Methodological Answer : It serves as a key intermediate in synthesizing chiral pesticides. For example, it participates in oriented synthesis techniques to create stereospecific structures, enhancing pesticide efficacy and environmental safety. Clean production processes, such as solvent-free reactions or closed-loop systems, are emphasized to minimize waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce by-products like PCl₅ or HCl during synthesis?

- Methodological Answer :

- Temperature control : Lower temperatures (e.g., 0–5°C) slow side reactions.

- Solvent selection : Non-polar solvents (e.g., benzene) reduce HCl solubility, facilitating its removal via inert gas purging.

- Purification : Water washing followed by drying over molecular sieves minimizes residual acids .

Q. What mechanistic insights explain the compound’s reactivity in cyclization reactions (e.g., with dicoumarin)?

- Methodological Answer : The thiophosphoryl group (P=S) acts as an electrophile, enabling nucleophilic attack by dicoumarin’s oxygen atoms. This forms a six-membered ring via intramolecular cyclization. ³¹P NMR tracking reveals intermediate phosphorothioate species, while IR confirms S=O bond formation post-reaction .

Q. How do contradictory data on its thermal stability inform experimental design?

- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 125°C vs. higher values in closed systems) suggest:

- Atmosphere dependence : Decomposition accelerates in humid or oxygen-rich environments.

- Analytical validation : Use thermogravimetric analysis (TGA) under controlled conditions to replicate operational environments .

Q. What role does this compound play in synthesizing flame-retardant polymers?

- Methodological Answer : It functionalizes polyolefins by introducing thiophosphate groups, enhancing fire resistance. A patented method involves:

Reacting pentaerythritol with thiophosphoryl chloride to form a cage-like intermediate.

Further phosphorylation and amine crosslinking to create thermally stable networks .

Q. How can computational modeling predict its reactivity with biomolecules for pharmaceutical applications?

- Methodological Answer : Density Functional Theory (DFT) simulations map electrophilic sites (e.g., phosphorus center) for nucleophilic interactions. For example, modeling its reaction with cysteine residues helps design prodrugs with controlled release profiles .

Data Contradiction Analysis

- Example : Variability in reported boiling points (e.g., 125°C vs. higher values) may stem from impurities (e.g., PCl₅) or measurement conditions. Researchers should:

Key Safety Data

| Hazard | Mitigation Strategy | Source |

|---|---|---|

| Corrosive to metals/skin | Use PTFE-lined containers; wear neoprene gloves | |

| Releases H₂S upon hydrolysis | Conduct reactions under anhydrous conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.